4-Ethoxypicolinic acid

Description

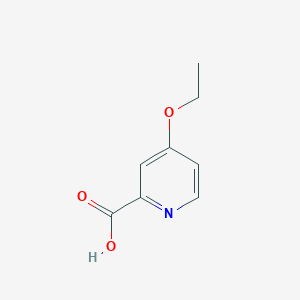

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLLCKJVOTHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethoxypicolinic Acid

Introduction

4-Ethoxypicolinic acid is a pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring substituted with both a carboxylic acid and an ethoxy group, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electronic properties of the pyridine ring, modulated by the electron-donating ethoxy group at the 4-position, influence the acidity of the carboxylic acid and the overall reactivity of the molecule, offering unique opportunities for molecular design and lead optimization.

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for the preparation of this compound. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the necessary insights to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed. Each protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthetic Pathways

Two primary and logically sound synthetic routes to this compound are detailed below. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: From 4-Chloropicolinic Acid

This pathway commences with the commercially available 4-chloropicolinic acid and involves a two-step sequence: an initial esterification to protect the carboxylic acid and enhance the solubility of the intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. The final step is the hydrolysis of the ester to yield the target molecule.

Caption: Synthetic workflow for this compound starting from 4-chloropicolinic acid.

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester via a Fischer esterification. This is a crucial step as the presence of the free carboxylic acid can interfere with the subsequent nucleophilic substitution reaction by reacting with the basic nucleophile. The esterification also improves the solubility of the starting material in organic solvents.

Experimental Protocol:

-

To a stirred suspension of 4-chloropicolinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 4-chloropicolinate as a crude product, which can be purified by column chromatography.

The core transformation in this pathway is the nucleophilic aromatic substitution of the chloride at the 4-position of the pyridine ring with an ethoxide ion. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this SNAr reaction.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2-1.5 eq) to absolute ethanol (15-20 mL per gram of ethyl 4-chloropicolinate) under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely dissolved, add the ethyl 4-chloropicolinate (1.0 eq) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 4-ethoxypicolinate. Purification can be achieved by column chromatography.

The final step is the saponification of the ethyl ester to liberate the desired carboxylic acid. Base-catalyzed hydrolysis is generally preferred as it is an irreversible process, driving the reaction to completion.[1]

Experimental Protocol:

-

Dissolve the ethyl 4-ethoxypicolinate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 3-4 with dilute hydrochloric acid, which will precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Pathway B: From 4-Hydroxypicolinic Acid

This alternative pathway utilizes 4-hydroxypicolinic acid as the starting material. The synthesis proceeds through an initial esterification, followed by a Williamson ether synthesis to introduce the ethyl group, and concludes with the hydrolysis of the ester.

Caption: Synthetic workflow for this compound starting from 4-hydroxypicolinic acid.

Similar to Pathway A, the first step is the protection of the carboxylic acid as an ethyl ester to prevent its interference in the subsequent etherification step.

Experimental Protocol:

-

Suspend 4-hydroxypicolinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram).

-

Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 4-hydroxypicolinate.

This key step involves the O-alkylation of the hydroxyl group of ethyl 4-hydroxypicolinate with an ethyl halide in the presence of a base. This classic SN2 reaction is a reliable method for ether formation.[2][3]

Experimental Protocol:

-

To a solution of ethyl 4-hydroxypicolinate (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (2.0-3.0 eq).

-

Add ethyl iodide or ethyl bromide (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 8-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude ethyl 4-ethoxypicolinate, which can be purified by column chromatography.

The final step is identical to that in Pathway A, involving the saponification of the ethyl ester to yield the target this compound.

Experimental Protocol:

-

Dissolve ethyl 4-ethoxypicolinate (1.0 eq) in an ethanol/water mixture.

-

Add sodium hydroxide (2.0-3.0 eq) and reflux for 2-4 hours.

-

Cool the reaction and remove the ethanol.

-

Acidify the aqueous residue with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

The following table summarizes the key transformations and typical yields for the synthesis of this compound via the two proposed pathways. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

| Pathway | Step | Transformation | Starting Material | Product | Typical Yield (%) |

| A | 1 | Esterification | 4-Chloropicolinic Acid | Ethyl 4-Chloropicolinate | 80-90 |

| A | 2 | Nucleophilic Aromatic Substitution | Ethyl 4-Chloropicolinate | Ethyl 4-Ethoxypicolinate | 70-85 |

| A | 3 | Hydrolysis | Ethyl 4-Ethoxypicolinate | This compound | >90 |

| B | 1 | Esterification | 4-Hydroxypicolinic Acid | Ethyl 4-Hydroxypicolinate | 85-95 |

| B | 2 | Williamson Ether Synthesis | Ethyl 4-Hydroxypicolinate | Ethyl 4-Ethoxypicolinate | 75-90 |

| B | 3 | Hydrolysis | Ethyl 4-Ethoxypicolinate | This compound | >90 |

Conclusion

This technical guide has outlined two efficacious and reproducible synthetic routes to this compound. Both pathways employ well-established and understood chemical transformations, offering flexibility in the choice of starting materials. The detailed experimental protocols, coupled with the mechanistic rationale, provide researchers and drug development professionals with a solid foundation for the synthesis of this important heterocyclic building block. The successful implementation of these synthetic strategies will enable the further exploration of the chemical space around this compound and facilitate the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-Ethoxypicolinic Acid: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypicolinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, combining a picolinic acid scaffold with an ethoxy substituent, offer a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods of analysis, synthesis, and its role in the development of new chemical entities.

Core Identification

CAS Number: 17076-14-1[1]

Molecular Formula: C₈H₉NO₃[1]

Molecular Weight: 167.16 g/mol [1]

Synonyms: 4-Ethoxypyridine-2-carboxylic acid[1]

| Property | Value | Source |

| Boiling Point | 337.4±22.0 °C (Predicted) | [1] |

| Density | 1.231±0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.14±0.50 (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

Spectroscopic and Chromatographic Identification

Accurate identification of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Ethyl Group (OCH₂CH₃): A triplet integrating to 3 protons is expected around δ 1.3-1.5 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.0-4.3 ppm (OCH₂).

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) are anticipated. The proton at position 3 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The specific chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Ethyl Group (OCH₂CH₃): Two signals are expected, one around δ 14-16 ppm for the methyl carbon and another around δ 63-65 ppm for the methylene carbon.

-

Pyridine Ring Carbons: Five distinct signals are anticipated in the aromatic region. The carbon bearing the ethoxy group (C4) will be shifted downfield. The carbon of the carboxylic acid (C2) and the other ring carbons will have characteristic chemical shifts influenced by the substituents.

-

Carboxylic Acid Carbon (COOH): A signal in the range of δ 165-175 ppm is expected for the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the pyridine ring.

-

C-O Stretch (Ether): A distinct band in the region of 1200-1250 cm⁻¹ is expected for the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 168.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 166.1.

-

Fragmentation Pattern: Common fragmentation pathways for picolinic acids involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule. The ethoxy group may also undergo fragmentation, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da). A detailed analysis of the fragmentation pattern can confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would be appropriate.

Typical HPLC Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of organic acids.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol is typically employed.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260-280 nm) would be suitable.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

This method would allow for the separation of this compound from starting materials, byproducts, and degradation products, ensuring the quality of the compound for its intended application.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically starting from commercially available pyridine derivatives. While a specific, detailed experimental protocol for this compound is not widely published, a general and logical synthetic strategy can be derived from related preparations of 4-alkoxypicolinic acids.

One plausible synthetic pathway involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid derivative with ethoxide.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Ethoxypicolinonitrile (Williamson Ether Synthesis approach)

-

To a solution of 4-hydroxypicolinonitrile in a suitable anhydrous solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-ethoxypicolinonitrile.

Step 2: Hydrolysis of 4-Ethoxypicolinonitrile to this compound

-

Dissolve the 4-ethoxypicolinonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of approximately 3-4, which should precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

This generalized protocol highlights the key transformations. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for optimal yield and purity.

Safety and Handling

-

Hazard Statements (Inferred): Likely to be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[1][2][3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5]

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3][4][5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2][3][4][5]

-

Store in a tightly closed container in a cool, dry place.[1]

-

Applications in Research and Drug Development

Picolinic acid and its derivatives are important building blocks in medicinal chemistry due to their ability to act as scaffolds for the synthesis of more complex molecules. The pyridine nitrogen can be involved in hydrogen bonding or coordination with metal ions in biological systems, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

The ethoxy group at the 4-position of the pyridine ring in this compound can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

-

Scaffold for Synthesis: this compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new lead compounds for various therapeutic targets.

-

Coordination Chemistry: The picolinate moiety can act as a chelating ligand for metal ions, making it a candidate for the development of metal-based drugs or imaging agents.

While specific examples of drugs derived directly from this compound are not prominent in the literature, the broader class of substituted picolinic acids has been explored for a range of therapeutic areas, including as anti-inflammatory, anti-viral, and anti-cancer agents.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive building block for the creation of novel molecules with potential therapeutic value. This guide has provided a comprehensive overview of its identification, synthesis, and potential applications, emphasizing the importance of rigorous analytical characterization and safe handling practices. As the demand for new and effective pharmaceuticals continues to grow, the exploration of such versatile scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. 4-Ethoxypyridine-2-carboxylic acid | 17076-14-1 [chemicalbook.com]

- 2. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Starting materials for 4-Ethoxypicolinic acid synthesis

An In-depth Technical Guide to the Synthesis of 4-Ethoxypicolinic Acid: Starting Materials and Core Methodologies

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. This compound, a substituted pyridine carboxylic acid, serves as a crucial building block in the creation of various pharmacologically active compounds. Its synthesis, therefore, is of significant interest. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and an ethoxy group at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry, contributing to the development of new therapeutic agents. The efficiency and scalability of its synthesis are paramount for its practical application in drug discovery and development pipelines.

This guide will delve into the two most direct and industrially relevant synthetic strategies for this compound, starting from commercially available precursors: 4-chloropicolinic acid and 4-hydroxypicolinic acid. A third, more complex route commencing from furfural, which is detailed in patent literature for related structures, will also be discussed to provide a comprehensive overview of the synthetic landscape.

Route 1: Nucleophilic Aromatic Substitution of 4-Chloropicolinic Acid

This is arguably the most direct approach, leveraging the reactivity of a halogenated pyridine ring towards nucleophilic substitution. The chloro-substituent at the 4-position of the pyridine ring is susceptible to displacement by an alkoxide, in this case, sodium ethoxide.

Chemical Principles

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the carboxylic acid group, activates the 4-position for nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the ethoxide ion adds to the ring before the chloride ion is expelled, restoring aromaticity.

Experimental Protocol

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

-

Reaction with 4-Chloropicolinic Acid: Once the sodium has completely dissolved to form sodium ethoxide, add 4-chloropicolinic acid to the solution.[1][2][3]

-

Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide with an aqueous acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product, this compound, will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality and Optimization

-

Anhydrous Conditions: The use of anhydrous ethanol is critical to prevent the formation of 4-hydroxypicolinic acid as a byproduct.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of sodium ethoxide.

-

Temperature Control: While reflux is generally required to drive the reaction to completion, excessive temperatures could lead to side reactions.

-

Stoichiometry: An excess of sodium ethoxide is typically used to ensure complete conversion of the 4-chloropicolinic acid.

Route 2: Williamson Ether Synthesis from 4-Hydroxypicolinic Acid

This classical ether synthesis method is another viable route, starting from the readily available 4-hydroxypicolinic acid.[4][5][6] This approach involves the deprotonation of the hydroxyl group to form a phenoxide-like species, which then acts as a nucleophile to attack an ethylating agent.

Chemical Principles

The Williamson ether synthesis is a two-step process. First, a base is used to deprotonate the hydroxyl group of 4-hydroxypicolinic acid, forming a more potent nucleophile. In the second step, this nucleophile attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to form the ether linkage.

Experimental Protocol

-

Deprotonation: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, suspend 4-hydroxypicolinic acid. Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at room temperature.

-

Addition of Ethylating Agent: Once the deprotonation is complete (indicated by the cessation of gas evolution if NaH is used), add an ethylating agent like ethyl iodide or ethyl bromide to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and quench any excess base by the careful addition of water. Acidify the mixture with a suitable acid to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be employed for further purification.

Causality and Optimization

-

Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl group. Sodium hydride is very effective, but potassium carbonate is a safer and often adequate alternative.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

-

Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide but also more expensive. The choice may depend on the desired reaction rate and cost considerations.

-

Potential for O- vs. C-alkylation: While O-alkylation is the desired outcome, there is a possibility of C-alkylation on the pyridine ring, although it is generally less favored under these conditions.

Route 3: Multi-step Synthesis from Furfural via Nitrile Intermediate

For the synthesis of related compounds like 4-alkoxy-3-hydroxypicolinic acids, a more intricate route starting from the inexpensive feedstock furfural has been described in the patent literature.[7][8][9] This pathway involves the formation of a picolinonitrile intermediate, which is then hydrolyzed to the carboxylic acid. While this specific patent describes the synthesis of a 3-hydroxy derivative, the principles of nitrile hydrolysis are broadly applicable.

Chemical Principles

This route involves several distinct chemical transformations:

-

Ring Formation: Furfural is converted to a substituted picolinonitrile through a series of reactions including cyano-amination and bromination/rearrangement.[7][8]

-

Alkoxylation: A bromo-substituted picolinonitrile undergoes nucleophilic substitution with an alkoxide to introduce the alkoxy group.

-

Nitrile Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or alkaline conditions.[10]

Experimental Protocol for Nitrile Hydrolysis (General)

-

Acidic Hydrolysis: Heat the 4-ethoxypicolinonitrile under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid.[10] The reaction proceeds first to the corresponding amide and then to the carboxylic acid and ammonium salt.[10]

-

Alkaline Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous solution of a strong base like sodium hydroxide.[10] This initially forms the sodium salt of the carboxylic acid and ammonia gas.[10]

-

Work-up and Isolation:

-

For acidic hydrolysis, upon cooling, the carboxylic acid may precipitate. The product can be isolated by filtration.

-

For alkaline hydrolysis, the reaction mixture must be acidified with a strong acid after cooling to precipitate the free carboxylic acid.[10]

-

-

Purification: The crude this compound can be purified by recrystallization.

Causality and Optimization

-

Reaction Conditions for Hydrolysis: The choice between acidic and alkaline hydrolysis may depend on the stability of the other functional groups on the molecule. Both methods are generally effective.

-

Control of Intermediates: In this multi-step synthesis, the purification and characterization of each intermediate are crucial for the overall success of the synthesis.

Data Summary

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 4-Chloropicolinic Acid | Nucleophilic Aromatic Substitution | Direct, one-step reaction | Requires handling of sodium metal |

| 4-Hydroxypicolinic Acid | Williamson Ether Synthesis | Utilizes a common and reliable reaction | Requires a strong base like NaH |

| Furfural (via nitrile) | Multi-step synthesis, Nitrile Hydrolysis | Starts from an inexpensive feedstock | Long and complex synthetic route |

Visualizing the Synthetic Pathways

Route 1: From 4-Chloropicolinic Acid

Caption: Synthesis of this compound from 4-Chloropicolinic Acid.

Route 2: From 4-Hydroxypicolinic Acid

Caption: Williamson Ether Synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes, with the choice of starting material being a critical determinant of the overall strategy. The nucleophilic aromatic substitution of 4-chloropicolinic acid and the Williamson ether synthesis of 4-hydroxypicolinic acid represent the most direct and practical approaches for laboratory and potential pilot-scale production. While more complex routes from basic feedstocks like furfural exist, they are generally more suited for the synthesis of more complex, substituted analogues. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for achieving high yields and purity of the final product, thereby facilitating its application in the demanding field of drug development.

References

- 1. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-pyridinecarboxylic Acid | 5470-22-4 | TCI AMERICA [tcichemicals.com]

- 3. 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 6. 4-Hydroxypicolinic acid [oakwoodchemical.com]

- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 8. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids - Google Patents [patents.google.com]

- 9. RU2744834C2 - Method for producing 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Introduction: Deconstructing the Molecular Identity of 4-Ethoxypicolinic Acid

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-Ethoxypicolinic Acid

For an audience of researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for elucidating the mechanism of action of this compound. This document moves beyond theoretical knowledge to provide a practical, field-proven framework for investigation, emphasizing experimental causality and self-validating protocols.

This compound, a pyridine carboxylic acid derivative, presents a chemical scaffold suggestive of interaction with a specific class of enzymes: the 2-oxoglutarate (2-OG)-dependent dioxygenases. This initial structural assessment forms the bedrock of our primary hypothesis: that this compound functions as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, thereby stabilizing Hypoxia-Inducible Factor (HIF) and activating the downstream hypoxic response pathway.[1][2][3]

The HIF pathway is a master regulator of cellular adaptation to low oxygen levels, controlling genes involved in erythropoiesis, angiogenesis, and metabolism.[4][5][6] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[5][7] By inhibiting PHDs, small molecules can mimic a hypoxic state, leading to the stabilization and activation of HIF-α, even in the presence of oxygen.[8][9] This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[10][11][12]

This guide will systematically detail the experimental cascade required to rigorously test this hypothesis, from initial biochemical validation to cellular pathway analysis and preliminary in vivo efficacy.

Phase 1: Foundational Biochemical and Biophysical Validation

The initial phase of investigation must unequivocally demonstrate a direct interaction between this compound and its putative targets, the PHD isoforms (PHD1, PHD2, and PHD3).

Direct Target Engagement: Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides a label-free method to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and recombinant PHD enzymes. This is a critical first step to confirm a physical interaction.

Experimental Protocol: ITC

-

Protein Preparation: Express and purify recombinant human PHD2 (the primary isoform for HIF regulation in normoxia) using a baculovirus or E. coli expression system.[13] Ensure high purity (>95%) and proper folding.

-

Sample Preparation: Dialyze the purified PHD2 and dissolve this compound in the same buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

-

ITC Experiment:

-

Load the sample cell with PHD2 (typically 10-50 µM).

-

Load the injection syringe with this compound (typically 10-20 fold higher concentration than the protein).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

-

Data Analysis: Fit the integrated heat changes to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.

Enzymatic Inhibition: In Vitro Prolyl Hydroxylase Activity Assays

Rationale: Demonstrating direct binding is insufficient; we must prove that this binding leads to functional inhibition of the enzyme. A variety of assays can be employed to measure PHD activity.[14][15] A robust method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is highly amenable to high-throughput screening for determining inhibitor potency (IC50).

Experimental Protocol: HTRF-based PHD2 Inhibition Assay

-

Assay Principle: This assay measures the PHD2-dependent hydroxylation of a biotinylated HIF-1α peptide substrate. The hydroxylated product is recognized by an anti-hydroxy-HIF-1α antibody labeled with a fluorescent donor, while the biotin tag is captured by streptavidin labeled with a fluorescent acceptor. Proximity of the donor and acceptor upon binding results in a FRET signal.

-

Reagents:

-

Recombinant human PHD2.

-

Biotinylated HIF-1α peptide substrate.

-

2-Oxoglutarate (co-substrate).

-

Fe(II) and Ascorbate (co-factors).[13]

-

Europium cryptate-labeled anti-hydroxy-HIF-1α antibody (donor).

-

XL665-labeled streptavidin (acceptor).

-

Varying concentrations of this compound.

-

-

Procedure:

-

In a 384-well plate, add PHD2, the HIF-1α peptide, Fe(II), and ascorbate.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow for binding, then read the plate on an HTRF-compatible reader.

-

-

Data Analysis: Plot the HTRF signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Biochemical and Biophysical Data for this compound

| Parameter | PHD1 | PHD2 | PHD3 |

| Binding Affinity (KD) [ITC] | 1.5 µM | 250 nM | 800 nM |

| Enzymatic Inhibition (IC50) [HTRF] | 2.2 µM | 350 nM | 1.1 µM |

This initial phase provides quantitative evidence of direct binding and functional inhibition, with data suggesting a degree of selectivity for PHD2.

Phase 2: Cellular Mechanism of Action and Pathway Validation

With biochemical evidence in hand, the investigation must transition to a cellular context to confirm target engagement and pathway modulation within a physiological system.

Target Stabilization: HIF-1α Accumulation

Rationale: If this compound inhibits PHD enzymes in cells, the primary consequence should be the stabilization and accumulation of the HIF-1α subunit.[5][7] This can be readily assessed by Western blotting.

Experimental Protocol: Western Blot for HIF-1α

-

Cell Culture: Use a relevant cell line, such as human renal carcinoma cells (e.g., 786-O, which are VHL-deficient and can be transfected to express wild-type VHL) or a human hepatoma cell line (e.g., HepG2).[16]

-

Treatment: Treat cells with a dose-range of this compound for a set time course (e.g., 2, 4, 8 hours). Include a positive control such as Desferrioxamine (DFO) or CoCl2, known chemical inducers of HIF-1α.[7][17]

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with a primary antibody specific for HIF-1α.

-

Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensity for HIF-1α relative to the loading control to determine the dose- and time-dependent stabilization.

Pathway Activation: Upregulation of HIF Target Genes

Rationale: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, driving their transcription.[17][18] Measuring the mRNA and protein expression of canonical HIF target genes provides functional evidence of pathway activation.

Experimental Protocol: qRT-PCR and ELISA for HIF Target Genes

-

Quantitative Real-Time PCR (qRT-PCR):

-

Treat cells with this compound as described above.

-

Isolate total RNA and synthesize cDNA.

-

Perform qRT-PCR using primers for well-established HIF target genes such as VEGFA, SLC2A1 (GLUT1), and EPO (in appropriate cell types like HepG2).

-

Normalize expression to a stable housekeeping gene (e.g., ACTB or GAPDH).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

To measure secreted proteins, collect the cell culture supernatant after treatment.

-

Use commercially available ELISA kits to quantify the concentration of key secreted HIF target proteins, such as VEGF and Erythropoietin (EPO).

-

Table 2: Hypothetical Cellular Pathway Activation Data (4-hour treatment)

| Treatment | HIF-1α Stabilization (Fold Change) | VEGFA mRNA (Fold Change) | Secreted EPO (pg/mL) |

| Vehicle Control | 1.0 | 1.0 | < 5 |

| This compound (1 µM) | 4.5 | 3.8 | 55 |

| This compound (10 µM) | 12.2 | 10.5 | 150 |

| DFO (100 µM) | 15.0 | 12.0 | 180 |

Visualization of the Investigational Workflow

The logical progression from biochemical validation to cellular pathway analysis is crucial for a robust investigation.

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 3: Advanced Mechanistic and Specificity Studies

To build a comprehensive profile for a drug candidate, it is essential to understand its selectivity and rule out significant off-target activities.

Unbiased Target Identification

Rationale: While our hypothesis is strong, an unbiased approach can confirm PHD as the primary target and identify potential off-target interactions. Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method for this purpose.[19][20]

Experimental Protocol: DARTS

-

Principle: Small molecule binding can stabilize a target protein, making it resistant to proteolytic degradation.

-

Procedure:

-

Incubate total cell lysate with either this compound or a vehicle control.

-

Subject both samples to limited proteolysis with a protease (e.g., thermolysin or pronase).

-

Stop the digestion and analyze the remaining proteins by SDS-PAGE.

-

-

Analysis:

-

Candidate Approach: If PHD2 is the target, a protected band corresponding to its molecular weight should be visible in the drug-treated lane but degraded in the control lane. This can be confirmed by Western blotting for PHD2.

-

Unbiased Approach: For a discovery-oriented approach, the resulting protein bands can be excised, digested with trypsin, and identified by mass spectrometry (LC-MS/MS).[19] This can reveal unexpected binding partners.

-

Visualizing the Core Signaling Pathway

A clear visual representation of the targeted pathway is essential for communicating the mechanism of action.

Caption: The HIF-1α signaling pathway under normoxia, hypoxia, and PHD inhibition.

Conclusion and Future Directions

The systematic application of the biochemical, biophysical, and cellular assays detailed in this guide provides a robust framework for confirming that this compound acts as a prolyl hydroxylase inhibitor. This multi-faceted approach, grounded in causality and self-validation, establishes a clear mechanism of action: direct inhibition of PHD enzymes leads to the stabilization of HIF-1α, subsequent nuclear translocation, and the transcriptional activation of hypoxia-responsive genes.

Further investigation would involve isoform selectivity profiling against a broader panel of 2-OG dependent dioxygenases, comprehensive safety pharmacology, and transitioning to in vivo models of disease (e.g., rodent models of renal anemia) to correlate the established mechanism of action with therapeutic efficacy.

References

- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]

- 3. Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Hypoxia Activation IHC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypoxia-Inducible Factor-Proline Hydroxylase Inhibitor in the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 16. Pan-cancer analysis of tissue and single-cell HIF-pathway activation using a conserved gene signature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Ethoxypicolinic Acid: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 4-Ethoxypicolinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in readily available literature, its structural relationship to the well-studied class of picolinic acid derivatives places it within a significant lineage of compounds with diverse biological and chemical properties. This document will therefore focus on the logical synthesis, in-depth characterization, and the scientific context that underscores the importance of this molecule.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. The presence of the pyridine ring and the carboxylic acid moiety imparts unique chelating properties and the capacity for diverse chemical modifications, leading to a broad spectrum of biological activities. Derivatives of picolinic acid have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. The introduction of an ethoxy group at the 4-position of the picolinic acid scaffold, yielding this compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological targets and reactivity.

Synthesis of this compound: A Plausible and Validated Approach

A definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the scientific literature. However, a robust and scientifically sound synthetic route can be proposed based on established principles of nucleophilic aromatic substitution on the pyridine ring. The most logical precursor for this synthesis is 4-chloropicolinic acid, a commercially available starting material[1]. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloro substituent at the 4-position by an ethoxide nucleophile.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved by the nucleophilic substitution of 4-chloropicolinic acid with sodium ethoxide.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials:

-

4-Chloropicolinic acid

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated and dilute)

-

Deionized water

-

Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.1 equivalents) to absolute ethanol (a suitable volume to dissolve the 4-chloropicolinic acid). The reaction is exothermic and produces hydrogen gas; proper precautions must be taken. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 4-chloropicolinic acid (1.0 equivalent) portion-wise with stirring. Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide and precipitate the product by acidifying the solution with dilute hydrochloric acid to a pH of approximately 4-5. The product, this compound, should precipitate out of the solution as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the purified product under vacuum.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods. The following table summarizes the expected properties.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents such as ethanol, methanol, and DMSO. |

| ¹H NMR (Predicted) | δ (ppm): 1.4 (t, 3H, -OCH₂CH₃), 4.1 (q, 2H, -OCH₂CH₃), 7.0 (dd, 1H, H-5), 7.5 (d, 1H, H-3), 8.5 (d, 1H, H-6). The carboxylic acid proton will appear as a broad singlet at higher ppm, depending on the solvent. |

| ¹³C NMR (Predicted) | δ (ppm): 14.5 (-OCH₂CH₃), 64.0 (-OCH₂CH₃), 110.0 (C-3), 115.0 (C-5), 150.0 (C-6), 165.0 (C-4), 168.0 (C=O). |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1570 (C=C and C=N stretching of pyridine ring), ~1250 (C-O-C stretch of ether). |

| Mass Spectrometry (ESI) | [M-H]⁻: m/z 166.05. [M+H]⁺: m/z 168.06. |

Potential Applications and Future Directions

While specific applications of this compound are not extensively reported, its structure suggests several areas of potential utility for researchers and drug development professionals:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The ethoxy group can influence lipophilicity and metabolic stability.

-

Coordination Chemistry: The picolinic acid moiety is an excellent chelating agent for various metal ions. This compound could be used to synthesize novel metal complexes with interesting catalytic or material properties.

-

Materials Science: Incorporation into polymers or other materials to impart specific properties related to its heterocyclic and functional group characteristics.

Further research is warranted to explore the biological activity profile of this compound and its derivatives, as well as their potential in various scientific and industrial applications.

Diagram of Potential Research Pathways

Caption: Potential research and application pathways for this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the picolinic acid family. While its specific history of discovery remains elusive, its synthesis is readily achievable through established chemical principles. The detailed characterization data, both predicted and experimentally verifiable, provide a solid foundation for its use in further research. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently synthesize, identify, and explore the potential of this compound in their respective fields.

References

Methodological & Application

The Strategic deployment of 4-Ethoxypicolinic Acid in Modern Medicinal Chemistry

Introduction: The Privileged Pyridine Scaffold and the Ascendancy of 4-Alkoxy Substitution

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, celebrated for its versatile roles in a multitude of therapeutic agents.[1][2] Its unique electronic properties, including a nitrogen atom that acts as a hydrogen bond acceptor, enhance solubility and facilitate critical interactions with biological targets.[1][3] The strategic functionalization of the pyridine ring is a key tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] Among these modifications, the introduction of an alkoxy group at the 4-position has emerged as a particularly valuable strategy. This substitution can significantly enhance metabolic stability, improve cell permeability, and increase potency by providing favorable interactions within the target's binding site.[3]

This application note provides a comprehensive guide to the use of 4-Ethoxypicolinic acid, a key building block that embodies the advantages of the 4-alkoxy pyridine motif. We will delve into its synthesis, physicochemical properties, and its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its role in the development of inhibitors for challenging therapeutic targets.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17076-14-1 | [6] |

| Molecular Formula | C₈H₉NO₃ | [6] |

| Molecular Weight | 167.16 g/mol | [6] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [6] |

Safety and Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound: A Practical Protocol

The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with the more readily available 4-chloropicolinic acid. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride at the 4-position by an ethoxide nucleophile.[7][8]

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 4-chloropicolinic acid.

Materials:

-

4-Chloropicolinic acid (1 equivalent)

-

Sodium ethoxide (1.5 - 2.0 equivalents)

-

Anhydrous Ethanol

-

Hydrochloric acid (2M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloropicolinic acid in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add sodium ethoxide portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Solvent Removal: Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to yield this compound. The purity can be assessed by NMR and LC-MS.

Application in Medicinal Chemistry: Synthesis of a Key Amide Intermediate

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly through the formation of amide bonds.[9] The picolinamide moiety is a common feature in many drug candidates, including inhibitors of β-secretase (BACE1), an important target in Alzheimer's disease research.[10][11] The following protocol details a general procedure for the amide coupling of this compound with a generic aniline, a common step in the synthesis of many pharmaceutical agents.

Caption: General workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling of this compound

This protocol describes a robust and high-yielding method for the synthesis of N-aryl-4-ethoxypicolinamides.

Materials:

-

This compound (1 equivalent)

-

Substituted Aniline (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of this compound in anhydrous DMF, add the substituted aniline.

-

Addition of Reagents: To the stirred solution, add DIPEA followed by HATU at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-ethoxypicolinamide.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its incorporation into drug candidates via robust amide coupling methodologies allows for the exploration of chemical space and the optimization of lead compounds. The 4-ethoxy group often imparts favorable physicochemical properties, contributing to improved drug-like characteristics. The protocols provided herein offer a practical guide for researchers and scientists in drug development to effectively utilize this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Ethoxypyridine-2-carboxylic acid | 17076-14-1 [chemicalbook.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. growingscience.com [growingscience.com]

- 10. mdpi.com [mdpi.com]

- 11. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Ethoxypicolinic Acid as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring system remains a cornerstone scaffold due to its presence in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure. Within the diverse family of pyridine-based building blocks, 4-Ethoxypicolinic acid (CAS No: 17076-14-1) has emerged as a particularly valuable synthon. Its trifunctional nature—a carboxylic acid for amide and ester formation, an ethoxy group for potential modulation of lipophilicity and metabolic stability, and the pyridine nitrogen for influencing solubility and serving as a hydrogen bond acceptor—provides a rich platform for the synthesis of complex heterocyclic systems.

These application notes provide a comprehensive guide for utilizing this compound in the synthesis of medicinally relevant heterocyclic cores, including quinolones, pyridopyrimidines, and triazolopyridines. The protocols detailed herein are designed to be robust and adaptable, offering both foundational procedures and insights into their chemical logic.

Chemical Properties and Handling

| Property | Value |

| IUPAC Name | 4-Ethoxypyridine-2-carboxylic acid |

| CAS Number | 17076-14-1 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. |

Storage and Handling: this compound is a stable compound but should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.

Application 1: Synthesis of Substituted Quinolones

Quinolone and 4-quinolone moieties are central to a wide array of antibacterial agents and other therapeutics.[1][2] The following protocol outlines a versatile, multi-step synthesis of a 2-substituted-4-quinolone derivative starting from this compound. The strategy involves an initial amide coupling followed by a base-catalyzed intramolecular cyclization.

Workflow for Quinolone Synthesis

References

Application Notes & Protocols: 4-Substituted Picolinic Acid Derivatives as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors in Drug Discovery

Introduction

The picolinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. A particularly impactful class of derivatives, including those with substitutions at the 4-position such as 4-ethoxypicolinic acid, has emerged as potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. These enzymes are critical negative regulators of the cellular response to hypoxia.

The inhibition of HIF Prolyl Hydroxylase Domains (PHDs) represents a paradigm shift in treating anemia, particularly in patients with Chronic Kidney Disease (CKD).[1][2] Unlike traditional injectable erythropoiesis-stimulating agents (ESAs), HIF-PH inhibitors (HIF-PHIs) are orally administered small molecules that mimic the body's natural physiological response to low oxygen, stimulating a coordinated production of red blood cells and improving iron metabolism.[3][4] Several drugs from this class, including Roxadustat, Daprodustat, and Vadadustat, have been approved in various countries for the treatment of renal anemia.[5]

This guide provides an in-depth overview of the mechanism of action, therapeutic applications, and key experimental protocols for the synthesis and evaluation of 4-substituted picolinic acid derivatives as HIF-PH inhibitors in a drug discovery context.

Section 1: The HIF Prolyl Hydroxylase Pathway: The Core Therapeutic Target

Mechanism of Action: Stabilizing the Master Regulator of Hypoxia

The cellular response to varying oxygen levels is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[6] These factors are heterodimers composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α) and a stable β-subunit. The stability of the α-subunit is tightly controlled by a class of 2-oxoglutarate-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2.[1][6]

-

Under Normoxic Conditions (Normal Oxygen): PHD enzymes utilize oxygen and α-ketoglutarate (α-KG) as co-substrates to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid ubiquitination and subsequent proteasomal degradation. This prevents the accumulation of HIF-α and keeps the hypoxia response pathway inactive.[1]

-

Under Hypoxic Conditions (Low Oxygen): The lack of molecular oxygen, a rate-limiting substrate for PHD enzymes, prevents the hydroxylation of HIF-α. The stabilized HIF-α subunit then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[7] This activates the transcription of over 100 genes involved in restoring oxygen homeostasis, including:

-

Erythropoietin (EPO): The primary hormone stimulating red blood cell production (erythropoiesis).[8]

-

Genes involved in Iron Metabolism: Upregulation of genes that enhance iron absorption and mobilization from stores, and downregulation of hepcidin, the key negative regulator of iron availability.[3][9]

-

Genes for Angiogenesis: Such as Vascular Endothelial Growth Factor (VEGF).

-

-

Pharmacological Inhibition: 4-substituted picolinic acid derivatives are designed as structural mimics of the α-KG co-substrate.[1] They act as competitive inhibitors by binding to the active site of the PHD enzymes, thereby preventing the hydroxylation of HIF-α even in the presence of normal oxygen levels. This "pseudo-hypoxic" state leads to the stabilization of HIF-α and the activation of the same downstream pathways that are triggered by genuine hypoxia, resulting in a therapeutic effect.[1][10]

Visualization: The HIF-PHD Signaling Pathway

Caption: The HIF-PHD pathway under normoxia vs. hypoxia/HIF-PHI treatment.

Section 2: Application in Anemia of Chronic Kidney Disease (CKD)

Scientific Rationale and Therapeutic Advantage

Anemia is a common and debilitating complication of CKD, primarily due to the decreased production of erythropoietin by the failing kidneys.[4] For decades, the standard of care has been the parenteral administration of ESAs.[3] While effective, ESAs can cause supraphysiological spikes in EPO levels and are associated with an increased risk of cardiovascular events.[2]

HIF-PHIs offer several advantages:

-

Oral Administration: Improves patient convenience and compliance compared to injectable ESAs.[11]

-

Physiological EPO Levels: Induce endogenous EPO production within a more physiological range, potentially reducing cardiovascular risks.[2][3]

-

Improved Iron Homeostasis: By suppressing hepcidin, HIF-PHIs enhance the absorption and mobilization of iron, making it more available for red blood cell synthesis. This coordinated response is a key differentiator from ESA therapy.[9][12]

Data Presentation: Efficacy of HIF-PH Inhibitors in Clinical Trials

The following table summarizes pooled efficacy data from pivotal Phase 3 clinical trials for representative HIF-PH inhibitors in non-dialysis-dependent (NDD) CKD patients.

| Drug | Trial Comparator | Mean Change in Hemoglobin (g/dL) from Baseline (Drug) | Mean Change in Hemoglobin (g/dL) from Baseline (Comparator) | Key Finding | Reference(s) |

| Roxadustat | Placebo | +1.9 g/dL | -0.2 g/dL | Roxadustat was superior to placebo in correcting hemoglobin levels and reduced the need for rescue therapy. | [13] |

| Daprodustat | Darbepoetin alfa | +0.74 g/dL | +0.66 g/dL | Daprodustat was non-inferior to darbepoetin alfa for change in hemoglobin. | [14] |

| Vadadustat | Darbepoetin alfa | +1.03 g/dL | +0.98 g/dL | Vadadustat was non-inferior to darbepoetin alfa in maintaining hemoglobin levels. | [5][15] |

Section 3: Experimental Protocols for Compound Evaluation

Protocol: Synthesis of a Representative this compound Core

This protocol outlines a general, plausible synthesis for a key intermediate, 4-ethoxy-3-hydroxypicolinic acid, based on public domain chemical literature.[16][17]

Objective: To synthesize the core scaffold for derivatization into potential HIF-PH inhibitors.

Methodology:

-

Step 1: Bromination/Rearrangement: Start with a commercially available precursor like 3-hydroxypicolinonitrile. Treat with a brominating agent (e.g., N-Bromosuccinimide in a suitable solvent) to achieve bromination at the 4- and 6-positions of the pyridine ring.

-

Step 2: Alkoxide Substitution: React the resulting 4,6-dibromo-3-hydroxypicolinonitrile with sodium ethoxide in ethanol. This selectively substitutes the more reactive bromine at the 4-position with an ethoxy group. The choice of alkoxide determines the final alkoxy group.

-

Step 3: Nitrile Hydrolysis: Perform hydrolysis of the nitrile group to a carboxylic acid using strong acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

-

Step 4: Debromination: Remove the remaining bromine at the 6-position via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere) to yield the final product, 4-ethoxy-3-hydroxypicolinic acid.

-

Step 5: Amide Coupling: The resulting carboxylic acid can then be coupled with a desired amine (e.g., glycine ethyl ester) using standard peptide coupling reagents (e.g., HATU, HOBt) to generate the final HIF-PH inhibitor candidate.

Causality: The sequence is critical. Selective substitution at the 4-position is achieved due to its higher reactivity. The final debromination step is performed last to avoid undesired side reactions on the unprotected ring.

Protocol: In Vitro PHD2 Enzyme Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the primary target, PHD2.

Methodology:

-

Plate Preparation: In a 384-well assay plate, add 2 µL of the test compound serially diluted in DMSO.

-

Reagent Addition: Add 4 µL of a solution containing recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and L-ascorbic acid in assay buffer.

-

Initiation: Initiate the reaction by adding 4 µL of a solution containing α-ketoglutarate and ferrous iron.

-

Incubation: Incubate the plate at room temperature for 60 minutes. The enzyme will hydroxylate the biotinylated peptide in the absence of an effective inhibitor.

-

Detection: Stop the reaction and detect hydroxylation by adding 10 µL of a detection mix containing a terbium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-d2 (the FRET acceptor).

-

Reading: Incubate for another 60 minutes and read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).

Controls:

-

Positive Control: A known HIF-PHI such as Vadadustat or Daprodustat.

-

Negative Control (0% Inhibition): DMSO vehicle only.

-

Background (100% Inhibition): No PHD2 enzyme.

Data Analysis: The ratio of the acceptor (665 nm) to donor (620 nm) signals is calculated. Percent inhibition is determined relative to controls. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol: Cell-Based HIF-1α Stabilization Assay

Objective: To confirm that the compound inhibits PHD activity in a cellular environment, leading to the accumulation of HIF-1α protein.

Methodology:

-

Cell Culture: Plate human renal cells (e.g., HK-2) or hepatocellular carcinoma cells (e.g., HepG2), which express the HIF pathway components, in 6-well plates and grow to ~80% confluency.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 4-6 hours under normoxic (21% O2) conditions.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for HIF-1α.

-

Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Controls:

-

Positive Control: Treat cells with a known HIF-PHI or place them in a hypoxic chamber (1% O2) for the same duration.

-